

(R)-2-Methyl-1-hexanol: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(R)-2-Methyl-1-hexanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and spectral characterization of **(R)-2-Methyl-1-hexanol**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this chiral alcohol.

Molecular Structure and Properties

(R)-2-Methyl-1-hexanol is a chiral primary alcohol with the chemical formula C₇H₁₆O. The " (R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at position 2, bonded to a methyl group, a butyl group, a hydroxymethyl group, and a hydrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties for 2-methyl-1-hexanol is presented in Table 1. It is important to note that many reported values do not distinguish between the enantiomers and refer to the racemic mixture.



Property	Value	Reference
Molecular Formula	C7H16O	[1]
Molecular Weight	116.20 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	166-167 °C	[3]
Melting Point	-43 °C	[1]
Density	~0.818 g/cm³	[1]
Solubility	Soluble in water and many organic solvents	[1]

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

Stereochemistry and Optical Activity

As a chiral molecule, **(R)-2-Methyl-1-hexanol** rotates plane-polarized light. While the specific rotation for the (R)-enantiomer is not readily available in the literature, it is expected to have the same magnitude but opposite direction to its (S)-enantiomer. The specific rotation is a critical parameter for confirming the enantiomeric purity of a sample.

Synthesis of (R)-2-Methyl-1-hexanol

The enantioselective synthesis of **(R)-2-Methyl-1-hexanol** is crucial for its application in stereospecific chemical synthesis and drug development. While several methods exist for the synthesis of racemic 2-methyl-1-hexanol, such as the Grignard reaction between a butylmagnesium halide and propionaldehyde followed by reduction, achieving high enantiopurity requires specific asymmetric synthesis strategies.

Experimental Protocol: Asymmetric Reduction of 2-Methyl-1-hexanal

One potential route for the synthesis of **(R)-2-Methyl-1-hexanol** is the asymmetric reduction of 2-methyl-1-hexanal. This can be achieved using a chiral reducing agent or a catalyst. A general experimental protocol is outlined below.



Materials:

- 2-Methyl-1-hexanal
- Chiral reducing agent (e.g., a borane reagent with a chiral ligand like (R)-CBSoxazaborolidine)
- Anhydrous solvent (e.g., tetrahydrofuran)
- Quenching solution (e.g., methanol, dilute hydrochloric acid)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a flame-dried, inert-atmosphere flask, dissolve the chiral catalyst in the anhydrous solvent and cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).
- Slowly add the borane reducing agent to the catalyst solution and stir for the specified time to allow for complex formation.
- Add a solution of 2-methyl-1-hexanal in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.
- Allow the mixture to warm to room temperature and perform an aqueous work-up.
- Extract the product with an organic solvent, dry the combined organic layers over the drying agent, and filter.
- Remove the solvent under reduced pressure and purify the resulting (R)-2-Methyl-1-hexanol by distillation or column chromatography.



• Characterize the product and determine the enantiomeric excess using chiral GC or HPLC.

Logical Relationship of a General Asymmetric Reduction Workflow



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Caption: General workflow for the asymmetric reduction of an aldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **(R)-2-Methyl-1-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **(R)-2-Methyl-1-hexanol** is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts and coupling constants will be influenced by the chiral center.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the chiral carbon (C2) is a key indicator of the molecular structure.

Predicted ¹³C NMR Chemical Shifts: While experimental data for the pure (R)-enantiomer is not readily available, predicted chemical shifts can provide a useful reference.



Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-CH ₂ OH)	~68
C2 (-CH(CH ₃)-)	~35
C3 (-CH ₂ -)	~30
C4 (-CH ₂ -)	~29
C5 (-CH ₂ -)	~23
C6 (-CH ₃)	~14
C2-CH₃	~16

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-Methyl-1-hexanol

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-2-Methyl-1-hexanol** will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of **(R)-2-Methyl-1-hexanol** will show a molecular ion peak (M^+) at m/z = 116. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.

Applications in Drug Development

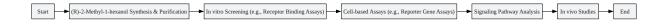
Chiral alcohols are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a drug is often highly dependent on its stereochemistry.[4] **(R)-2-Methyl-1-hexanol** can serve as a chiral precursor for the synthesis of more complex molecules with specific stereochemical requirements. Its potential applications include its use as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The chirality of this molecule is of significant interest as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5]



Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct involvement of **(R)-2-Methyl-1-hexanol** in specific signaling pathways or its detailed biological activity. Chiral alcohols, in general, can interact with biological systems in a stereospecific manner. Further research is needed to elucidate the specific biological roles and mechanisms of action of **(R)-2-Methyl-1-hexanol**.

Signaling Pathway Investigation Workflow



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Caption: A typical workflow for investigating the biological activity of a compound.

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